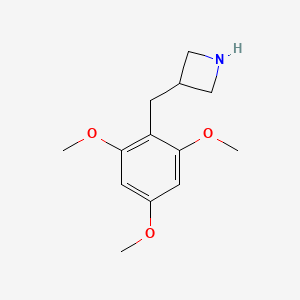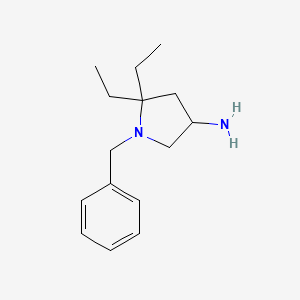![molecular formula C6H11N B13583063 (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)
(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S,6R)-6-methyl-3-azabicyclo[310]hexane is a bicyclic compound that features a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
化学反応の分析
Types of Reactions
(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.
科学的研究の応用
(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
- (1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride
Uniqueness
(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications that require precise molecular interactions.
特性
分子式 |
C6H11N |
|---|---|
分子量 |
97.16 g/mol |
IUPAC名 |
(1R,5S)-6-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11N/c1-4-5-2-7-3-6(4)5/h4-7H,2-3H2,1H3/t4?,5-,6+ |
InChIキー |
NAWPASPYZIMBSX-GOHHTPAQSA-N |
異性体SMILES |
CC1[C@H]2[C@@H]1CNC2 |
正規SMILES |
CC1C2C1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)


![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)




![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)

![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)

